molecular formula C11H13ClN2OS B11973944 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride CAS No. 83846-65-5

2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride

Cat. No.: B11973944
CAS No.: 83846-65-5
M. Wt: 256.75 g/mol
InChI Key: RVQNGDQXERIBCI-UHFFFAOYSA-N
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Description

2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride is a compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride typically involves the reaction of 2-aminothiazolidine with benzaldehyde in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted thiazolidines.

Scientific Research Applications

2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride has been extensively studied for its scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound exhibits promising pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the thiazolidine ring and the imino group plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride include other thiazolidine derivatives, such as:

Uniqueness

Its ability to undergo various chemical reactions and form different products also adds to its versatility .

Properties

CAS No.

83846-65-5

Molecular Formula

C11H13ClN2OS

Molecular Weight

256.75 g/mol

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone;hydrochloride

InChI

InChI=1S/C11H12N2OS.ClH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H

InChI Key

RVQNGDQXERIBCI-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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